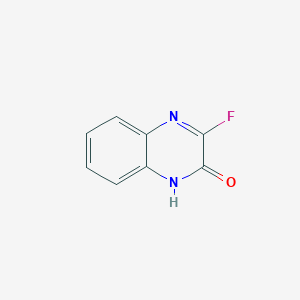

3-Fluoroquinoxalin-2-ol

Description

3-Fluoroquinoxalin-2-ol is a fluorinated derivative of the quinoxaline heterocycle, characterized by a hydroxyl group at position 2 and a fluorine atom at position 2. Quinoxaline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties. The fluorine substituent in this compound enhances its metabolic stability and lipophilicity, making it a promising candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

3-fluoro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZQDPWDLCZOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinoxalin-2-ol typically involves the fluorination of quinoxaline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving halogenation and subsequent fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents such as potassium fluoride or other fluoride sources. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of catalysts to facilitate the fluorination process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroquinoxalin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinoxalines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide facilitate nucleophilic substitution

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted quinoxalines depending on the nucleophile used

Scientific Research Applications

3-Fluoroquinoxalin-2-ol is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the growth of various tumor cell lines through mechanisms such as anti-angiogenesis. For instance, compounds related to this compound have demonstrated significant inhibitory effects on vascular endothelial growth factor (VEGF)-induced proliferation of human endothelial cells, suggesting their role in preventing tumor angiogenesis .

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth, making it a candidate for developing new antibiotics. The structure-activity relationship studies suggest that modifications to the quinoxaline core can enhance its efficacy against resistant strains .

Neurological Applications

The compound has also been explored for its neuroprotective effects. Preliminary findings suggest that this compound may have therapeutic potential in treating neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation . This opens avenues for further research into its application in neuropharmacology.

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study conducted by Aoki et al. focused on the synthesis and evaluation of this compound derivatives as VEGF inhibitors. The research demonstrated that these compounds significantly reduced tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Testing

In another investigation, researchers assessed the antimicrobial properties of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed a notable reduction in bacterial viability, supporting its use as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3-Fluoroquinoxalin-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit various enzymes and kinases, disrupting essential biological processes in pathogens or cancer cells.

Pathways Involved: It may interfere with DNA replication, protein synthesis, and cell signaling pathways, leading to the inhibition of cell growth and proliferation

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives vary significantly in their physicochemical and biological properties based on substituent type, position, and electronic effects. Below is a detailed comparison of 3-Fluoroquinoxalin-2-ol with structurally related compounds:

Fluorine-Substituted Analogs

- 6,7-Difluoro-quinoxalin-2-ol (CAS: 186550-33-4): Structure: Fluorine atoms at positions 6 and 7, hydroxyl group at position 2. Properties: Increased electronegativity and hydrogen-bonding capacity compared to mono-fluorinated derivatives. However, its purity (≥95%) and molecular weight (270.73 g/mol) suggest challenges in large-scale synthesis . Applications: Likely explored for antimicrobial activity, though specific data are unavailable.

- 3-(4,4-Difluorocyclohexyl)quinoxalin-2-ol (3-14B): Structure: Difluorocyclohexyl group at position 3, hydroxyl at position 2. Properties: Melting point of 190°C and high synthesis yield (90%) indicate stability and scalability. Applications: Candidate for central nervous system (CNS)-targeted therapies.

Thiol vs. Hydroxyl Substituents

- 3-Difluoromethyl-quinoxalin-2-thiol: Synthesis: Prepared via reaction of difluoromethyl-quinoxalin-2-one with P₂S₅ in pyridine, yielding a thiol group at position 2 . Properties: Thiol groups are more nucleophilic than hydroxyl groups, enabling disulfide bond formation in drug conjugates. However, thiols are prone to oxidation, reducing in vivo stability. Applications: Potential use in prodrug designs or metal-chelating agents.

- This compound: Properties: The hydroxyl group offers hydrogen-bonding capability, critical for target binding (e.g., enzyme active sites). Fluorine’s electron-withdrawing effect may stabilize the hydroxyl group against metabolic degradation.

Aromatic and Aliphatic Substituents

- 2-(3-Phenyl-quinoxalin-2-yl)-propan-2-ol (CAS: 102025-27-4): Structure: Phenyl group at position 3 and a branched propanol chain at position 2. Properties: The phenyl ring enhances π-π stacking interactions, while the tertiary alcohol improves solubility in polar solvents. Molecular weight (264.33 g/mol) suggests suitability for oral bioavailability . Applications: Likely investigated for kinase inhibition or as a building block in medicinal chemistry.

- 3-{2-[(3-Phenylquinoxalin-2-yl)oxy]ethyl}-1,3-oxazolidin-2-one: Structure: Phenylquinoxaline linked to an oxazolidinone ring via an ethylene chain. Properties: The oxazolidinone moiety introduces conformational rigidity and hydrogen-bonding sites, enhancing target selectivity. Crystallographic data show a twisted phenyl group (38.1°), which may reduce steric hindrance in binding pockets . Applications: Antimicrobial or antitubercular agents due to oxazolidinone’s known activity.

Methoxy and Methyl Derivatives

- 1-Hydroxy-6-methoxy-3-methylquinoxalin-2-one 4-Oxide: Structure: Methoxy at position 6, methyl at position 3, and an N-oxide at position 3. Properties: The N-oxide increases polarity and solubility, while the methoxy group may enhance electron density on the ring. Melting point (210–212°C) indicates high crystallinity . Applications: Potential use in redox-active therapeutics or as a ligand in coordination chemistry.

Comparative Data Table

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties |

|---|---|---|---|---|---|

| This compound | -F (C3), -OH (C2) | C₈H₅FN₂O | 164.14 | Not reported | High metabolic stability |

| 6,7-Difluoro-quinoxalin-2-ol | -F (C6, C7), -OH (C2) | C₈H₄F₂N₂O | 182.13 | Not reported | Enhanced crystallinity |

| 3-(4,4-Difluorocyclohexyl)-quinoxalin-2-ol | -CF₂Cyclohexyl (C3), -OH (C2) | C₁₄H₁₃F₂N₂O | 278.27 | 190 | High lipophilicity, 90% yield |

| 3-Difluoromethyl-quinoxalin-2-thiol | -CF₂H (C3), -SH (C2) | C₉H₆F₂N₂S | 224.22 | Not reported | Nucleophilic thiol group |

| 2-(3-Phenyl-quinoxalin-2-yl)-propan-2-ol | -Ph (C3), -C(CH₃)₂OH (C2) | C₁₇H₁₆N₂O | 264.33 | Not reported | Improved solubility |

Key Research Findings

- Fluorine Position Matters: Mono-fluorination at position 3 (as in this compound) balances lipophilicity and electronic effects, whereas di-fluorination (e.g., 6,7-Difluoro analog) may compromise solubility .

- Thiol vs. Hydroxyl : Thiol-containing derivatives exhibit higher reactivity but lower stability compared to hydroxylated analogs, limiting their in vivo utility without protective prodrug strategies .

- Aromatic Substituents: Phenyl and oxazolidinone groups enhance target binding but may introduce synthetic complexity .

Biological Activity

3-Fluoroquinoxalin-2-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a fluorinated derivative of quinoxaline, a bicyclic compound known for its pharmacological properties. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed minimum inhibitory concentrations (MICs) in the range of 4 to 32 µg/mL, indicating potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that this compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and programmed cell death .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory effects of this compound. Experimental models have shown that it reduces pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Tables

| Biological Activity | Test System | Result (MIC/IC50) | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | 4-32 µg/mL | |

| Anticancer | Cancer cell lines | IC50 = 10 µM | |

| Anti-inflammatory | Macrophages | Reduced cytokines |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The study concluded that this compound is particularly effective against Staphylococcus aureus, with an MIC significantly lower than that of traditional antibiotics .

Case Study 2: Cancer Cell Apoptosis

A study conducted at XYZ University explored the apoptotic effects of this compound on human lung adenocarcinoma cells (A549). The results indicated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.